Cas no 1314983-04-4 (1-(3-Chloropropyl)cyclobutane-1-carbaldehyde)

1-(3-Chloropropyl)cyclobutane-1-carbaldehyde is a versatile intermediate in organic synthesis, characterized by its cyclobutane ring and reactive aldehyde and chloropropyl functional groups. The compound's structural features enable its use in cyclization reactions, nucleophilic substitutions, and as a precursor for heterocyclic and pharmaceutical compounds. The chloropropyl moiety facilitates further functionalization, while the aldehyde group allows for condensation or reduction reactions. Its stability under controlled conditions makes it suitable for multi-step synthetic processes. This compound is particularly valuable in medicinal chemistry and materials science, where precise molecular modifications are required. Proper handling and storage are recommended due to its reactivity.
1-(3-Chloropropyl)cyclobutane-1-carbaldehyde structure
1314983-04-4 structure
Product name:1-(3-Chloropropyl)cyclobutane-1-carbaldehyde
CAS No:1314983-04-4
MF:C8H13ClO
MW:160.641221761703
CID:5744963
PubChem ID:55298556

1-(3-Chloropropyl)cyclobutane-1-carbaldehyde Chemical and Physical Properties

Names and Identifiers

    • 1-(3-chloropropyl)cyclobutane-1-carbaldehyde
    • AKOS006375197
    • EN300-1619181
    • 1314983-04-4
    • Cyclobutanecarboxaldehyde, 1-(3-chloropropyl)-
    • 1-(3-Chloropropyl)cyclobutane-1-carbaldehyde
    • Inchi: 1S/C8H13ClO/c9-6-2-5-8(7-10)3-1-4-8/h7H,1-6H2
    • InChI Key: BYONJWRZJNVEDF-UHFFFAOYSA-N
    • SMILES: ClCCCC1(C=O)CCC1

Computed Properties

  • Exact Mass: 160.0654927g/mol
  • Monoisotopic Mass: 160.0654927g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 10
  • Rotatable Bond Count: 4
  • Complexity: 118
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 17.1Ų
  • XLogP3: 1.9

Experimental Properties

  • Density: 1.135±0.06 g/cm3(Predicted)
  • Boiling Point: 221.7±13.0 °C(Predicted)

1-(3-Chloropropyl)cyclobutane-1-carbaldehyde Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-1619181-2.5g
1-(3-chloropropyl)cyclobutane-1-carbaldehyde
1314983-04-4
2.5g
$2155.0 2023-06-04
Enamine
EN300-1619181-10.0g
1-(3-chloropropyl)cyclobutane-1-carbaldehyde
1314983-04-4
10g
$4729.0 2023-06-04
Enamine
EN300-1619181-1.0g
1-(3-chloropropyl)cyclobutane-1-carbaldehyde
1314983-04-4
1g
$1100.0 2023-06-04
Enamine
EN300-1619181-0.05g
1-(3-chloropropyl)cyclobutane-1-carbaldehyde
1314983-04-4
0.05g
$924.0 2023-06-04
Enamine
EN300-1619181-2500mg
1-(3-chloropropyl)cyclobutane-1-carbaldehyde
1314983-04-4
2500mg
$1931.0 2023-09-23
Enamine
EN300-1619181-250mg
1-(3-chloropropyl)cyclobutane-1-carbaldehyde
1314983-04-4
250mg
$906.0 2023-09-23
Enamine
EN300-1619181-500mg
1-(3-chloropropyl)cyclobutane-1-carbaldehyde
1314983-04-4
500mg
$946.0 2023-09-23
Enamine
EN300-1619181-1000mg
1-(3-chloropropyl)cyclobutane-1-carbaldehyde
1314983-04-4
1000mg
$986.0 2023-09-23
Enamine
EN300-1619181-10000mg
1-(3-chloropropyl)cyclobutane-1-carbaldehyde
1314983-04-4
10000mg
$4236.0 2023-09-23
Enamine
EN300-1619181-100mg
1-(3-chloropropyl)cyclobutane-1-carbaldehyde
1314983-04-4
100mg
$867.0 2023-09-23

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